![molecular formula C18H28O4 B2393162 Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate CAS No. 183721-37-1](/img/structure/B2393162.png)

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate” is a lipophilic organic compound, chemically a derivative of phenol . It is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .

Synthesis Analysis

The chemical synthesis of this compound in industry has involved the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid . Alternatively, it has been prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .Molecular Structure Analysis

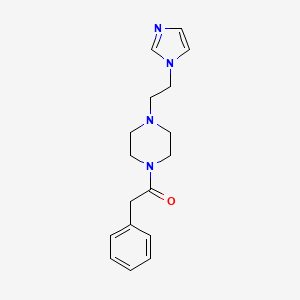

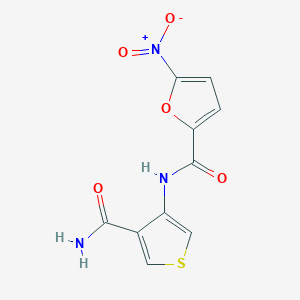

The molecular structure of “Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate” is shown in the figure . The crystal structure of this compound is monoclinic, P 2 1 / n (no. 14), with a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)°, V = 2026.15 (10) Å 3, Z = 4 .Chemical Reactions Analysis

This compound is known to inhibit lipid peroxidation . It has also been postulated as an antiviral drug .Safety and Hazards

This compound is considered flammable . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Structurally related compounds such as 3,5-di-tert-butylcatechol (dtcat) have been found to interact with the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .

Mode of Action

It’s structurally related compound, 2,6-di-tert-butyl-4-methylpyridine, has been reported to inhibit desilylation and hydration of products during gacl3-catalyzed ortho-ethynylation of phenol .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol and ether , which may influence its bioavailability.

Action Environment

The action, efficacy, and stability of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from heat sources and flammable materials .

Propriétés

IUPAC Name |

methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMROFKGANKWSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)

![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)

![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)

![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)

![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2393101.png)

![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)